molecular formula C14H7Br2ClN2O2 B12684578 2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate CAS No. 94201-95-3

2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate

Cat. No.: B12684578
CAS No.: 94201-95-3
M. Wt: 430.48 g/mol
InChI Key: MWGZEZROFNLUBT-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate is a chemical compound with the molecular formula C14H7Br2ClN2O2 and a molecular weight of 430.48 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and cyanide functional groups attached to a phenylcarbamate backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate typically involves the reaction of 2,6-dibromo-4-cyanophenol with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted carbamates.

    Reduction: Formation of amines.

    Oxidation: Formation of quinones.

Scientific Research Applications

2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

94201-95-3

Molecular Formula

C14H7Br2ClN2O2

Molecular Weight

430.48 g/mol

IUPAC Name

(2,6-dibromo-4-cyanophenyl) N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C14H7Br2ClN2O2/c15-11-5-8(7-18)6-12(16)13(11)21-14(20)19-10-3-1-9(17)2-4-10/h1-6H,(H,19,20)

InChI Key

MWGZEZROFNLUBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OC2=C(C=C(C=C2Br)C#N)Br)Cl

Origin of Product

United States

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